Ginsenoside-Rg5
Description
Chemical Characterization of Ginsenoside-Rg5
Structural Elucidation and Isomeric Properties
This compound (C~42~H~70~O~12~) features a dammarane-type skeleton with two β-D-glucopyranosyl units at the C-3 and C-20 positions. Its structure includes a unique conjugated diene system at C-20–C-22 and C-24–C-25, which confers distinct reactivity in aqueous environments. Recent studies have identified four stereoisomeric decomposition products (compounds 1–4 ) formed via oxidation and hydrolysis, differing in configurations at C-20 and C-24 (Tables 1–2).
Structural Differentiation of Degradation Products
Compound 1 (C~42~H~72~O~15~) exhibits an S-configuration at C-20 and R-configuration at C-24, while compound 2 adopts S-configurations at both positions. Compounds 3 and 4 display R- and S-configurations at C-20 and C-24, respectively. These stereochemical variations arise from epoxide hydrolysis pathways mediated by dissolved oxygen, as confirmed by ~1~H NMR coupling constants (J = 15.6 Hz for E-configured double bonds) and ~13~C NMR shifts (δ~C~ 136.16–136.40 for C-22).
Table 1: ~1~H NMR Data of this compound Degradation Products (δ in ppm)
| Proton | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| H-22 | 6.41 d | 6.36 d | 6.42 d | 6.51 d |
| H-23 | 6.50 dd | 6.45 dd | 6.54 dd | 6.31 dd |
| H-1′ | 4.96 d | 4.96 d | 4.93 d | 4.94 d |
| H-1″ | 5.40 d | 5.40 d | 5.38 d | 5.38 d |
Table 2: ~13~C NMR Data of Key Stereogenic Centers (δ in ppm)
| Carbon | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| C-20 | 72.8 | 72.5 | 73.1 | 72.9 |
| C-24 | 75.4 | 75.1 | 74.8 | 75.6 |
| C-22 | 136.20 | 136.18 | 136.40 | 136.16 |
The instability of the C-24–C-25 double bond compared to the C-20–C-22 system explains the preferential formation of compound 1 during initial oxidation. This structural lability underscores the compound's susceptibility to ambient hydrolysis and oxygenation.
Physicochemical Properties and Stability Analysis
This compound demonstrates marked hydrophobicity (logP ≈ 8.2) but undergoes rapid aqueous degradation, with 56% decomposition within 48 hours and 95% after 10 days at 25°C. Kinetic studies reveal a pseudo-first-order degradation profile (k = 0.158 day^-1^), driven by three primary factors:
- Dissolved Oxygen : Mediates epoxidation of C-20–C-22 and C-24–C-25 double bonds, forming unstable intermediates.
- Temperature Dependence : Arrhenius analysis shows a 2.3-fold rate increase per 10°C rise (E~a~ = 58.4 kJ/mol).
- Hydrolytic Cleavage : The β-glucosidic linkage at C-3 undergoes acid-catalyzed hydrolysis (t~1/2~ = 34 h at pH 3).
Degradation Pathway
- Oxidation : Dissolved oxygen converts C-20–C-22 double bond to epoxide.
- Hydrolysis : Epoxide ring opens to form vicinal diols.
- Dehydration : Eliminates water to generate new double bonds (e.g., C-22–C-23).
This cascade produces four stereoisomeric pentahydroxydammarane derivatives, differing in hydroxyl group orientations at C-20 and C-24.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
~1~H NMR (500 MHz, pyridine-d~5~):
- Anomeric protons at δ~H~ 4.96 (d, J = 7.8 Hz, H-1′) and 5.40 (d, J = 7.2 Hz, H-1″) confirm β-glucosidic linkages.
- Olefinic protons at δ~H~ 6.41 (H-22) and 6.50 (H-23) with J = 15.6 Hz indicate E-geometry.
~13~C NMR (125 MHz, pyridine-d~5~):
- Glycosidic carbons at δ~C~ 106.2 (C-1′), 78.4 (C-2′), 88.1 (C-3′).
- Aglycone carbons at δ~C~ 136.20 (C-22), 72.8 (C-20), 75.4 (C-24).
High-Resolution Mass Spectrometry (HR-MS)
- [M + Na]^+^ at m/z 839.47399 (C~42~H~72~O~15~) for compound 1 , differing from Rg5 (C~42~H~70~O~12~) by +H~2~O~3~.
- Characteristic fragmentation at m/z 621.3864 corresponds to aglycone + 2H~2~O.
Infrared (IR) Spectroscopy
- Hydroxyl stretches at 3420 cm^-1^ (broad, -OH).
- Conjugated diene absorption at 1645 cm^-1^ (C=C stretch).
- Glycosidic C-O-C vibration at 1075 cm^-1^.
Properties
Molecular Formula |
C42H70O12 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23?,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
NJUXRKMKOFXMRX-SEPCTGPUSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights and Pathway Optimization
The acid-catalyzed dehydration of PPD-type ginsenosides, such as Rb1, Rg3, and saponin mixtures, represents the most widely studied method for Rg5 synthesis. Density functional theory (DFT) calculations and nuclear Overhauser effect spectroscopy (NOESY) analyses have elucidated the reaction mechanisms, revealing that the configuration of precursor compounds critically influences hydrogen bonding and dehydration kinetics. For instance, S-Rg3 undergoes intramolecular hydrogen bonding between 12β-OH and 20(S)-OH groups, facilitating dehydration to Rg5, whereas R-Rg3 lacks this structural advantage, resulting in negligible yields.
Experimental data demonstrate that Rb1 converts directly to Rg5 with 45.42% yield within 20 minutes under hydrochloric acid catalysis in methanol, bypassing the Rg3 intermediate. In contrast, S-Rg3 requires 60 minutes to achieve only 38.97% conversion, while R-Rg3 yields trace amounts (Figure 1). This disparity underscores the superiority of Rb1 as a precursor, attributed to its glycosidic bonds at C-3 and C-20, which undergo simultaneous cleavage and rearrangement (Figure 2).
Scalability Using PPD Saponin Mixtures
PPD saponin mixtures (containing Rb1, Rb2, Rb3, Rc, and Rd) offer a cost-effective alternative to purified precursors. When treated with HCl in methanol at 65°C, these mixtures achieve 47.71% Rg5 yield within 20 minutes, outperforming single-compound reactions. The process eliminates the need for high-pressure equipment and reduces raw material costs by 60–70% compared to Rg3-based methods.
Integrated Extraction-Modification from Ginseng Fibrous Root Powder
Single-Step Hydrochloric Acid-Ethanol Reflux
A breakthrough method developed by Liu et al. integrates saponin extraction and Rg5 modification in one step using ginseng fibrous root powder (GFRP). Optimized conditions (85°C, 0.06 mol/L HCl, 1:55 g/mL sample-to-solvent ratio, 95% ethanol, 4 hours) yield 3.79% Rg5 at atmospheric pressure. The approach leverages ethanol’s dual role as a solvent and stabilizer, preventing Rg5 degradation observed at higher temperatures (Figure 3).
Factor Optimization and Kinetic Analysis
-
Temperature : Yields increase linearly from 65°C to 85°C (R² = 0.98) but decline sharply above 85°C due to ethanol evaporation and Rg5 decomposition.
-
Acid Concentration : A 0.06 mol/L HCl maximizes glycoside hydrolysis without causing excessive side reactions.
-
Time : The reaction follows first-order kinetics (k = 0.12 min⁻¹) for the first 4 hours, after which degradation dominates (k = 0.08 min⁻¹).
Enzymatic Bioconversion Followed by Acid Hydrolysis
Two-Step β-Glucosidase and High-Pressure Processing
This method involves enzymatic deglycosylation of Rb1 to Rg3 using β-glucosidase (4 days, pH 5.0), followed by citric acid treatment (121°C, 2 hours) to yield Rg5 with 99.27% HPLC purity . While effective, the extended timeline and energy-intensive high-pressure step limit industrial applicability.
Soxhlet Extraction with Molecular Sieves
Enhanced Efficiency via Adsorption
An improved Soxhlet system incorporating 4Å molecular sieves (0.3 g) and methanol solvent achieves 3.20% Rg5 yield from GFRP at 65°C over 4 hours. The sieves adsorb water, shifting the equilibrium toward Rg5 formation and reducing side reactions.
Comparative Analysis of Preparation Methods
Key Trade-offs : Acid-catalyzed methods favor speed and yield but require purified precursors. GFRP-based approaches use cheaper materials but necessitate longer durations. Enzymatic routes achieve high purity at the expense of scalability.
Optimization Strategies and Industrial Challenges
Catalyst and Solvent Engineering
Chemical Reactions Analysis
Acid-Catalyzed Conversion from Protopanaxadiol (PPD) Saponins
Ginsenoside Rg5 is primarily synthesized through acid-catalyzed elimination reactions involving PPD-type saponins (e.g., Rb1, Rb2, Rc, Rd) or ginsenoside Rg3 . Key findings include:
-
Rb1 as a precursor : Rb1 converts to Rg5 more efficiently than Rg3, with 38.97% of S-Rg3 and 62.4% of Rb1 yielding Rg5 under optimal conditions .
-
Direct conversion mechanism : Rb1 → Rg5 occurs directly via elimination of a glycosidic bond, bypassing the intermediate Rg3 . This was confirmed by density functional theory (DFT) analysis, which revealed that Rb1’s structural stability facilitates rapid elimination .
-
Role of solvents : Ethanol enhances Rg5 selectivity compared to water or ethanol-water mixtures, with yields up to 62.4% using 4Å molecular sieves and HCl .
Table 1: Effect of Solvents and Molecular Sieves on Rg5 Yield
| Solvent | Molecular Sieve | HCl Added | Rg5 Yield (%) |
|---|---|---|---|
| Water | - | + | 9.6 |
| 50% EtOH | - | + | 26.9 |
| EtOH | 4Å | + | 62.4 |
| EtOH | 5Å | + | 54.5 |
| Data from optimized conditions (70°C, 2 hours) . |
Influence of Reaction Parameters
-
Temperature : Higher temperatures favor S-Rg3 formation, while moderate conditions (70°C) optimize Rg5 yields .
-
Molecular sieves : 4Å sieves inhibit Rg5 decomposition, improving yield to 62.4% compared to 54.5% with 5Å sieves .
-
Catalyst : Hydrochloric acid accelerates glycosidic bond hydrolysis but risks Rg5 decomposition; controlled use is critical .
Stability in Aqueous Solutions
Rg5 exhibits low stability in water , with ~95% decomposition after 10 days due to oxidation and hydrolysis . Key degradation products include:
-
Oxidized derivatives : Formed via peroxide-mediated pathways.
-
Hydrolyzed metabolites : Generated by cleavage of glycosidic bonds.
-
Dehydrated stereoisomers : Four stereoisomers form through acid-catalyzed dehydration .
Mechanism of Degradation
The degradation pathway involves:
-
Hydrolysis of glycosidic bonds : Loss of sugar moieties.
-
Oxidative cleavage : Formation of carbonyl groups.
Figure 1: Simplified Degradation Pathway of Rg5
(Adapted from )
-
Oxidation → carbonyl formation
-
Hydrolysis → loss of sugar moieties
-
Dehydration → stereoisomer formation
Structural and Theoretical Insights
Scientific Research Applications
Ginsenoside-Rg5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of ginsenosides.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mechanism of Action
Ginsenoside-Rg5 exerts its effects through the modulation of multiple signaling pathways critical for cell growth and survival. It induces apoptosis in cancer cells by targeting various molecular pathways, including the mitochondrial pathway and the death receptor pathway . Additionally, this compound has been shown to activate the biosynthesis of cholesterol and exhibit effects on senescence, neuroinflammation, apoptosis, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Rg5 and related compounds share a dammarane skeleton but differ in functional groups and glycosylation patterns:
- Rg5 : C-20 double bond (Δ20,22), two glucose residues at C-3 .
- Rg3 : Precursor to Rg5; contains a hydroxyl group at C-20 (tertiary alcohol) .
- Rk1 : Structural isomer of Rg5; differs in the position of the C-20 double bond (Δ20,21 vs. Δ20,22) .
- Rb1 : Precursor PPD-type saponin; hydrolyzed to Rg3 or directly converted to Rg5 .
Table 1: Structural Comparison of Key Ginsenosides
| Compound | Core Structure | Key Functional Groups | Glycosylation Pattern |
|---|---|---|---|
| Rg5 | Dammarane | Δ20,22 double bond | C-3: Glc(2→1)Glc |
| Rg3 | Dammarane | C-20 hydroxyl (tertiary alcohol) | C-3: Glc(2→1)Glc |
| Rk1 | Dammarane | Δ20,21 double bond | C-3: Glc(2→1)Glc |
| Rb1 | Dammarane | C-20 hydroxyl (secondary alcohol) | C-3: Glc(2→1)Glc; C-20: Glc |
Pharmacological Activity
Anticancer Effects
- Rg5 vs. Rg3: Rg5 induces apoptosis in MCF-7 and MDA-MB-453 breast cancer cells more effectively than Rg3 . Rg5 enhances radiosensitivity in lung adenocarcinoma by degrading HSP90 client proteins (e.g., EGFR, AKT), whereas Rg3 lacks this effect .
Rg5 vs. Rk1 :
Table 2: Anticancer Activity Comparison
Metabolic and Neuroprotective Effects
- Rg5 vs. Rb1 :
- Rg5 vs. Compound K :
Q & A
Q. What are the established methodologies for preparing Ginsenoside-Rg5 in laboratory settings?
this compound (G-Rg5) is primarily synthesized through thermal processing or acid hydrolysis of ginseng derivatives. Common methods include:
- Acid-catalyzed degradation : Using hydrochloric acid to hydrolyze protopanaxadiol-type ginsenosides (e.g., Rb1, Rc) in ginseng root powder, yielding Rg5 through dehydration .
- Molecular sieve-assisted extraction : Optimized protocols employ a modified Soxhlet extractor with 4A molecular sieves (0.3 g) and methanol as solvent, achieving a 3.20% yield under 65°C for 4 hours .
- Steam processing : High-temperature treatment of raw ginseng promotes the conversion of polar ginsenosides to Rg5 via dehydration and glycosidic bond cleavage .
Q. How is this compound typically isolated and characterized post-synthesis?
Post-synthesis isolation involves:
- Chromatographic separation : HPLC or silica gel column chromatography with mobile phases like chloroform-methanol-water (e.g., 65:35:10) to isolate Rg5 from crude extracts .
- Structural validation : Mass spectrometry (MS) for molecular weight confirmation (Rg5: MW 766.98 g/mol) and nuclear magnetic resonance (NMR) for stereochemical analysis of the dammarane skeleton .
- Purity assessment : High-performance thin-layer chromatography (HPTLC) or UPLC with ≥95% purity thresholds for pharmacological studies .
Q. What in vitro and in vivo models are commonly used to evaluate the pharmacological effects of this compound?
- Anticancer studies : Human cancer cell lines (e.g., MCF-7, HepG2) treated with Rg5 (10–100 μM) to assess apoptosis via flow cytometry and Western blotting for caspase-3 activation .
- Neuroprotection : Rodent models of Alzheimer’s disease (e.g., Aβ25-35-induced cognitive impairment) with Rg5 (20 mg/kg/day) to evaluate memory retention via Morris water maze .
- Anti-inflammatory assays : RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression using ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between anticancer and adverse drug reaction (ADR) studies involving this compound?
Discrepancies arise from dose-dependent effects and model specificity:
- Anticancer cytotoxicity : Rg5 induces apoptosis in cancer cells at 50–100 μM via ROS-mediated pathways .
- ADR mechanisms : In RBL-2H3 mast cells, Rg5 at ≥50 μM triggers degranulation and histamine release, suggesting concentration thresholds for toxicity . Methodological recommendations :
- Conduct parallel dose-response assays in both cancer and normal cell lines.
- Use transcriptomics (e.g., RNA-seq) to identify differential gene expression pathways (e.g., NF-κB vs. p53) .
Q. What strategies optimize experimental parameters for maximizing Rg5 yield during extraction?
Key factors include:
- Catalyst selection : Acidic conditions (pH 2–3) enhance glycoside hydrolysis but require neutralization to prevent degradation .
- Solvent polarity : Methanol outperforms ethanol in extracting non-polar Rg5 due to higher dielectric constant .
- Temperature control : Heating at 65°C balances reaction kinetics and thermal stability . Example optimization table :
| Parameter | Optimal Value | Yield Increase vs. Baseline |
|---|---|---|
| Molecular sieve | 0.3 g 4A | 48% |
| Extraction time | 4 hours | 32% |
| Solvent volume | 30 mL methanol | 22% |
Q. How does network pharmacology elucidate the multi-target mechanisms of this compound in neuroprotection and anticancer activity?
Network pharmacology integrates:
- Target prediction : Databases like PharmMapper identify Rg5-binding proteins (e.g., AKT1, MAPK1, EGFR) .
- Pathway enrichment : KEGG analysis links Rg5 to apoptosis (hsa04210) and PI3K-AKT signaling (hsa04151) .
- Validation methods : Molecular docking (AutoDock Vina) confirms binding affinity (−8.5 kcal/mol for AKT1) and siRNA knockdown to verify target relevance .
Q. What statistical approaches are critical for validating the reproducibility of this compound’s pharmacological effects?
- Power analysis : Ensure sample sizes (e.g., n ≥ 6 per group) to detect ≥30% effect sizes with 80% power .
- Data normalization : Use Z-score standardization for high-throughput assays (e.g., metabolomics) to reduce batch effects .
- Error reporting : Report 95% confidence intervals for IC50 values instead of single-point estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
